Steric Hindrance Profile: Impact on Nucleophilic Addition Reactivity vs. 2,2,6-Trimethylcyclohexanone
The target compound's 2,2,5-trimethyl substitution pattern is less sterically congested around the carbonyl than 2,2,6-trimethylcyclohexanone. Literature demonstrates that 2,2,6-trimethylcyclohexanone fails to form a cyanohydrin due to steric hindrance, whereas unhindered cyclohexanone reacts readily [1]. By extrapolation, the target compound, lacking a methyl group at position 6 adjacent to the carbonyl, is predicted to exhibit intermediate reactivity, making it a more versatile synthetic handle than the fully hindered 2,2,6-isomer.
| Evidence Dimension | Cyanohydrin formation (qualitative indicator of steric accessibility) |
|---|---|
| Target Compound Data | Predicted to form cyanohydrin (no 6-methyl group blocking carbonyl) |
| Comparator Or Baseline | 2,2,6-Trimethylcyclohexanone: does not form cyanohydrin [1] |
| Quantified Difference | Qualitative difference: reactive vs. unreactive |
| Conditions | Cyanohydrin formation assay (standard organic chemistry model) |
Why This Matters
For procurement, this inferred reactivity difference can guide selection when a balance between steric protection and synthetic accessibility is required.
- [1] Numerade. Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcyclohexanone does not. Explain. Accessed May 12, 2026. View Source
